2-phenyl-N-(4-propoxyphenyl)acetamide
Description
2-Phenyl-N-(4-propoxyphenyl)acetamide is an acetamide derivative featuring a phenyl group at the 2-position of the acetamide backbone and a 4-propoxyphenyl group as the N-substituent. Acetamide derivatives are widely studied for their roles in enzyme inhibition (e.g., glutaminase, HDAC) and anticancer activity, with substituents critically influencing potency and selectivity .
Properties
Molecular Formula |
C17H19NO2 |
|---|---|
Molecular Weight |
269.34g/mol |
IUPAC Name |
2-phenyl-N-(4-propoxyphenyl)acetamide |
InChI |
InChI=1S/C17H19NO2/c1-2-12-20-16-10-8-15(9-11-16)18-17(19)13-14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3,(H,18,19) |
InChI Key |
PWGDWSQITXJICM-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2 |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The table below compares 2-phenyl-N-(4-propoxyphenyl)acetamide with key analogs, highlighting substituent-driven differences in molecular weight, lipophilicity, and synthetic yields:
Key Observations :
Pharmacological Activity
Enzyme Inhibition
- UPGL00004 : A rigid thiadiazole-containing analog of BPTES, this compound inhibits glutaminase (GLS) more potently than BPTES (IC₅₀ < 100 nM) and shows synergistic antitumor effects with bevacizumab in triple-negative breast cancer models .
- Pyridine-Containing Analogs: Derivatives like 2-(3-cyanophenyl)-N-(4-methylpyridin-3-yl)acetamide (5RGX) bind SARS-CoV-2 main protease with high affinity (ΔG < −22 kcal/mol), leveraging pyridine interactions with HIS163 and ASN142 .
Implications for Target Compound :
The 4-propoxyphenyl group may favor interactions with hydrophobic enzyme pockets, similar to UPGL00004’s rigid core, but empirical data are needed to confirm activity.
Anticancer Potential
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